molecular formula C14H16K2O11S2 B075076 Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt CAS No. 1321-14-8

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

Cat. No.: B075076
CAS No.: 1321-14-8
M. Wt: 502.6 g/mol
InChI Key: AHTXUEDLGSAAMV-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid. This compound is known for its applications in various biochemical processes and industrial uses. It is often used in the form of its potassium salt, which enhances its solubility and reactivity in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt typically involves the sulfonation of benzene followed by the introduction of hydroxymethoxy groups. The reaction conditions often require concentrated sulfuric acid for the sulfonation step. The hydroxymethoxy group is introduced through a subsequent reaction with methoxy compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes where benzene is treated with sulfuric acid. The resulting benzenesulfonic acid is then reacted with potassium hydroxide to form the monopotassium salt. This method ensures high yield and purity, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic group to a sulfonamide.

    Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds. These products have significant applications in pharmaceuticals and industrial chemistry .

Scientific Research Applications

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential to inhibit enzymes such as human carbonic anhydrases, which play a role in various physiological processes.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its expectorant properties.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves its interaction with specific molecular targets. For instance, its inhibitory effect on human carbonic anhydrases is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This interaction disrupts the enzyme’s activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Potassium guaiacolsulfonate
  • Sulfogaiacol

Comparison

Compared to similar compounds, benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is unique due to its specific hydroxymethoxy functional group. This group enhances its solubility and reactivity, making it more effective in certain biochemical and industrial applications. Additionally, its ability to inhibit human carbonic anhydrases sets it apart from other sulfonic acid derivatives .

Properties

CAS No.

1321-14-8

Molecular Formula

C14H16K2O11S2

Molecular Weight

502.6 g/mol

IUPAC Name

dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate

InChI

InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2

InChI Key

AHTXUEDLGSAAMV-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+]

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+]

Origin of Product

United States

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